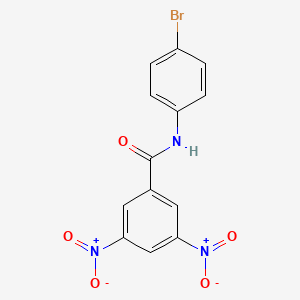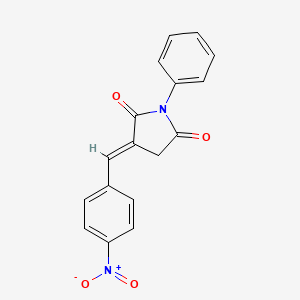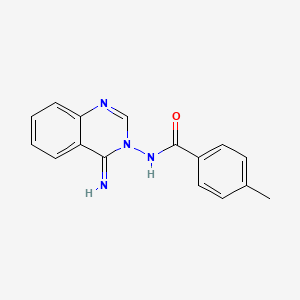
N-(4-bromophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzamide group substituted with two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,5-dinitrobenzamide typically involves a multi-step process:
Nitration of Benzamide: Benzamide is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.
Bromination: The nitrated benzamide is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to attach the bromine atom to the phenyl ring.
Coupling Reaction: Finally, the brominated and nitrated benzamide is coupled with an appropriate amine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the benzamide or phenyl ring, depending on the conditions.
Scientific Research Applications
Chemistry
N-(4-bromophenyl)-3,5-dinitrobenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals or agrochemicals.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-3,5-dinitrobenzamide exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the nitro groups and the electron-donating properties of the bromine atom influence its reactivity. In biological systems, the compound may interact with proteins or enzymes, affecting their function through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3,5-dinitrobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-3,5-dinitrobenzamide: Contains a fluorine atom in place of bromine.
N-(4-methylphenyl)-3,5-dinitrobenzamide: Features a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-3,5-dinitrobenzamide is unique due to the specific combination of bromine and nitro groups, which confer distinct electronic and steric properties. These differences can significantly impact its reactivity and interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H8BrN3O5 |
|---|---|
Molecular Weight |
366.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8BrN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |
InChI Key |
CQCPYARFOSCAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate](/img/structure/B11029438.png)

![5'-(3,4-dihydro-2H-quinolin-1-yl)spiro[1H-indole-3,3'-2,4,6,8,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(16),4,6,8,10,12,14-heptaene]-2-one](/img/structure/B11029449.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029454.png)
![6,8,8,9-Tetramethyl-3-(6-oxo-2-phenyl-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11029466.png)


![N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11029486.png)

![2-hydroxy-3-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-3,4-dihydro-5H-1,4-benzodiazepin-5-one](/img/structure/B11029492.png)

![1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B11029497.png)
![2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11029500.png)
